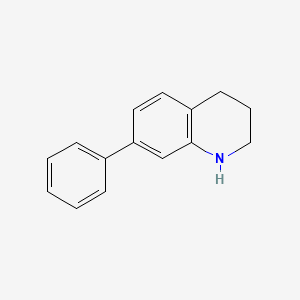

7-Phenyl-1,2,3,4-tetrahydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-phenyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-5-12(6-3-1)14-9-8-13-7-4-10-16-15(13)11-14/h1-3,5-6,8-9,11,16H,4,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVOTBWGEXECMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C3=CC=CC=C3)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Phenyl 1,2,3,4 Tetrahydroquinoline and Its Derivatives

Strategies for Constructing the 1,2,3,4-Tetrahydroquinoline (B108954) Ring System

The synthesis of the 1,2,3,4-tetrahydroquinoline (THQ) framework is a significant focus in organic chemistry due to its prevalence in biologically active compounds nih.gov. Methodologies for constructing this heterocyclic system are diverse, generally involving either the formation of the nitrogen-containing ring through cyclization of an acyclic precursor or the reduction of a pre-existing quinoline (B57606) core nih.gov. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Domino reactions, which combine multiple transformations in a single operation, have proven particularly valuable for generating THQs with complex substitution patterns nih.gov.

Cyclization Reactions

Cyclization reactions represent a powerful method for assembling the tetrahydroquinoline ring from acyclic precursors. These strategies involve forming one or more carbon-nitrogen or carbon-carbon bonds to close the ring, often establishing stereocenters in the process.

Intramolecular cyclization involves a single molecule containing all the necessary atoms for the ring system, which then undergoes a ring-closing reaction. A variety of such pathways have been developed.

One notable approach is the triflic acid-promoted Aza Prins-Ritter cyclization, which has been proposed as an effective method for producing substituted tetrahydroquinolines from 2-alkenyl substituted N-tosyl anilines and carbonyl compounds digitellinc.com. Another strategy involves the gold-catalyzed intramolecular hydroarylation of N-aryl propargylamines, which yields tetrahydroquinolines with high efficiency and regioselectivity organic-chemistry.org.

Cascade reactions, where a sequence of intramolecular reactions occurs, also provide an elegant route to the THQ core. For instance, a cascade involving an intramolecular Prins reaction followed by a Friedel–Crafts alkylation can be used to synthesize 4-aryltetralin-2-ols, a structurally related scaffold beilstein-journals.org. This type of strategy highlights the potential for complex molecule synthesis through carefully designed cyclization sequences. A one-pot, three-component reaction catalyzed by ammonium (B1175870) acetate has been used to synthesize 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives. This process proceeds through a sequence of Knoevenagel condensation, Michael addition, rearrangement, and finally, cyclization, demonstrating a highly efficient construction of a substituted quinoline core that can be subsequently reduced nih.gov.

The table below summarizes various intramolecular cyclization strategies for synthesizing substituted tetrahydroquinolines.

| Reaction Type | Key Reagents | Substrates | Product Type | Ref. |

| Aza Prins-Ritter Cyclization | Triflic acid | 2-Alkenyl substituted N-tosyl anilines, Carbonyls | Substituted THQs | digitellinc.com |

| Gold-Catalyzed Hydroarylation | Gold catalyst | N-Aryl propargylamines | Substituted THQs | organic-chemistry.org |

| Three-Component Reaction | Ammonium acetate | Malononitrile, Benzaldehydes, 3-Aminophenol | 7-Hydroxy-4-phenyl-1,2-dihydroquinolines | nih.gov |

Ring-closure reactions can be effectively terminated by a Nucleophilic Aromatic Substitution (SNAr) step, particularly in domino reaction sequences nih.gov. In this strategy, a nucleophile within the molecule attacks an activated aromatic ring, displacing a leaving group and forming the heterocyclic ring.

The SNAr reaction is a powerful tool for forming C-N bonds in the synthesis of heterocycles organic-chemistry.orgspringernature.com. The mechanism involves the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group nih.gov. This pathway can be incorporated into a tandem sequence, for example, where an initial SNAr reaction is followed by a cyclization step to build a fused ring system nih.gov. While not a direct synthesis of 7-phenyl-1,2,3,4-tetrahydroquinoline, these methods illustrate a robust strategy for ring formation that could be adapted for appropriately substituted precursors.

Reduction-Based Approaches

The reduction of quinolines is one of the most common and direct methods for synthesizing 1,2,3,4-tetrahydroquinolines nih.gov. This approach can be achieved through various means, including catalytic hydrogenation and electrochemical methods. A key advantage is the ready availability of a wide range of substituted quinoline precursors.

Catalytic hydrogenation is a widely employed method for the reduction of the quinoline ring system. This typically involves the use of molecular hydrogen (H₂) and a metal catalyst.

Various catalysts have been shown to be effective for the selective hydrogenation of quinolines. Phosphine-free chiral cationic ruthenium catalysts have demonstrated high reactivity and enantioselectivity in the hydrogenation of 2-alkyl-substituted quinolines pku.edu.cn. Similarly, a pyrolyzed, augmented cobalt-salen complex has been used for the hydrogenation of various quinoline derivatives, tolerating bulky substituents like phenyl groups nih.gov. The use of a hierarchical palladium on nickel foam-based catalyst has also been reported for selective quinoline hydrogenation under low H₂ pressures in green solvents rsc.org. Transfer hydrogenation, using hydrogen donors like Hantzsch esters in the presence of a chiral Brønsted acid catalyst, provides another effective metal-free alternative organic-chemistry.orgdicp.ac.cn.

Reductive cyclization offers a tandem approach where the reduction of a functional group, such as a nitro group, initiates a subsequent cyclization to form the tetrahydroquinoline ring. A prominent example is the reductive cyclization of o-nitrophenyl propargyl alcohols, where reduction of the nitro group under acidic conditions triggers a Meyer–Schuster rearrangement and subsequent cyclization to form substituted quinolines organic-chemistry.org. Another strategy involves the conversion of 2-nitroarylketones and aldehydes to tetrahydroquinolines via a reduction-reductive amination sequence under hydrogenation conditions with a Pd/C catalyst nih.gov.

The following table details examples of hydrogenation conditions for quinoline derivatives.

| Catalyst System | Hydrogen Source | Substrate | Key Features | Ref. |

| (R,R)-Ru-OTf complex | H₂ (20-50 atm) | 2-Alkylquinolines | High reactivity and enantioselectivity | pku.edu.cn |

| Chiral Phosphoric Acid | Hantzsch Ester | 2-Phenylquinoline | Metal-free, cascade reaction | dicp.ac.cn |

| Co@SiO₂ | H₂ (50 bar) | Phenyl-substituted quinolines | Heterogeneous, reusable catalyst | nih.gov |

| Al₂O₃–Pd–D/Ni | H₂ (low pressure) | Quinoline derivatives | Low palladium loading, green solvents | rsc.org |

Electrochemical methods provide an alternative pathway for the reduction of quinolines, avoiding the need for high-pressure hydrogen gas or chemical reducing agents. These methods involve the direct transfer of electrons to the substrate at an electrode surface.

The electrochemical reduction of quinoline skeletons can lead to the selective synthesis of tetrahydroquinoline derivatives. In some cases, the solvent itself can act as a hydrogen source; for instance, using acetonitrile as both a solvent and a proton source allows for the hydrogenation of quinolines with bulky substituents at the C2 position rsc.org. Mechanistic studies, including cyclic voltammetry, indicate that the cathodic reduction of quinolines generates reactive intermediates that can be trapped or further reduced researchgate.netrsc.org. Electroreductive coupling reactions of quinolone derivatives have also been explored, demonstrating that the site of reaction can be controlled by the substitution pattern on the quinolone ring nih.gov. The study of the electrochemical reduction of related N-heterocycles, such as quinoxalines, has shown that the process often occurs through the formation of a radical anion, confirming a single-electron transfer mechanism abechem.com.

Reductive Amination Strategies

Reductive amination serves as a potent strategy in domino reactions for the synthesis of tetrahydroquinolines. These sequences often begin with the reduction of a precursor, followed by an intramolecular cyclization and subsequent reduction to form the saturated heterocyclic ring.

One prominent domino strategy involves a reduction-reductive amination sequence starting from 2-nitroarylketones and aldehydes. This process is typically carried out under hydrogenation conditions with a palladium on carbon (Pd/C) catalyst. nih.gov The reaction cascade is initiated by the catalytic reduction of the nitro group to an amine, which then undergoes intramolecular condensation with the ketone or aldehyde to form a cyclic imine. This imine intermediate is then further reduced in situ to yield the final 1,2,3,4-tetrahydroquinoline product in high yields, typically ranging from 93% to 98%. nih.gov

Another variation is the domino reductive amination-nucleophilic aromatic substitution (SNAr) sequence. nih.govresearchgate.net In this approach, an initial reductive amination on a side-chain carbonyl group generates a secondary amine. This amine then participates in an intramolecular SNAr reaction, displacing a suitable leaving group (such as fluoride) on the activated aromatic ring to close the six-membered ring. This method has proven highly successful, affording the desired tetrahydroquinoline heterocycles in yields of 58% to 98%. nih.govresearchgate.net

Reduction of Quinolin-2(1H)-ones

A direct and effective method for the synthesis of 1,2,3,4-tetrahydroquinolines is the reduction of the corresponding quinolin-2(1H)-one precursors. A notable protocol employs a combination of samarium(II) iodide (SmI₂), water (H₂O), and triethylamine (Et₃N). researchgate.net This system efficiently reduces the amide functionality of the quinolin-2(1H)-one to an amine, proceeding through the cleavage of the carbon-oxygen (C-O) bond. researchgate.net This reaction provides a novel pathway to access the tetrahydroquinoline core under mild conditions. researchgate.net The scope of this reaction is broad, and it has been successfully applied to a variety of substituted quinolin-2(1H)-ones.

| Precursor | Reagents | Key Feature | Reference |

| Quinolin-2(1H)-ones | SmI₂/H₂O/Et₃N | Reduction of amide via C-O bond cleavage | researchgate.net |

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as tetrahydroquinolines, from three or more simple starting materials in a single operation. researchgate.net These reactions are characterized by high atom economy and procedural simplicity, making them valuable tools in synthetic chemistry. nih.gov

The Povarov reaction is one of the most powerful and widely studied methods for synthesizing tetrahydroquinolines. nih.govsci-rad.com It is formally classified as an inverse-electron-demand aza-Diels-Alder [4+2] cycloaddition between an N-arylimine (dienophile) and an electron-rich olefin (diene). sci-rad.com The reaction is typically catalyzed by either a Lewis or Brønsted acid. sci-rad.com

A significant advantage of the Povarov reaction is its adaptability as a one-pot, three-component process, where an aniline (B41778), an aldehyde, and an alkene are combined to generate the tetrahydroquinoline adduct. researchgate.net This approach avoids the need to pre-form and isolate the imine intermediate. sci-rad.com Various catalysts have been employed to promote this transformation, with the choice of catalyst, solvent, and reaction conditions influencing the reaction rate and yield. sci-rad.com For instance, mechanochemical versions of the Povarov reaction have been developed using catalysts like iron(III) chloride (FeCl₃) under solvent-free ball-milling conditions. nih.gov

| Catalyst | Reactants | Conditions | Key Feature | Reference |

| Lewis/Brønsted Acids | Aniline, Aldehyde, Alkene | One-pot | Three-component reaction | researchgate.netsci-rad.com |

| FeCl₃ | Aromatic imine, Styrene | Mechanochemical (ball mill) | Solvent-less environment | nih.gov |

| Phosphomolybdic acid | Aromatic imine, Vinyl acetamide | Mechanochemical (vibratory mill) | Application of vibratory milling | nih.gov |

Domino reactions, also referred to as cascade or tandem reactions, provide an elegant and efficient means to construct the tetrahydroquinoline core. nih.gov These processes involve multiple bond-forming events occurring sequentially in a single pot without the isolation of intermediates, adhering to the principles of green chemistry by reducing waste and improving atom economy. nih.gov

Several types of domino reactions have been developed for tetrahydroquinoline synthesis:

Reduction-Initiated Cyclizations: These sequences often start with the reduction of a functional group, such as a nitro group, to trigger a subsequent cyclization. For example, the reductive cyclization of 2-nitrochalcones under catalytic hydrogenation conditions can produce tetrahydroquinolines. nih.gov The choice of solvent is critical in these reactions to ensure the desired selectivity and achieve high yields (65%–90%). nih.gov

SNAr-Terminated Sequences: As mentioned previously, a domino sequence can be designed where an intramolecular SNAr reaction serves as the final ring-closing step. nih.govresearchgate.net

Metal-Promoted Processes: Certain metal catalysts can initiate cascade reactions. A notable example is the iron-catalyzed intramolecular C-H insertion of a nitrene, generated from an aryl azide. This process offers a one-step route to 2-aryl-1,2,3,4-tetrahydroquinolines in good yields (72%–81%). nih.govmdpi.com

The three-component imino Diels-Alder cycloaddition is a powerful variant of the Povarov reaction for synthesizing substituted tetrahydroquinolines. researchgate.net A representative example involves the reaction of a substituted aniline, an aromatic aldehyde, and an electron-rich alkene like N-vinylpyrrolidin-2-one. researchgate.net This reaction is effectively catalyzed by bismuth(III) chloride (BiCl₃) in refluxing acetonitrile, leading to the formation of 4-(2-oxopyrrolidin-1-yl)-1,2,3,4-tetrahydroquinolines. researchgate.net This methodology provides a straightforward route to C-2 and C-4 functionalized tetrahydroquinolines from readily available starting materials. researchgate.netresearchgate.net

Metal-Mediated and Catalytic Syntheses

A wide array of metal-based catalysts has been developed to facilitate the synthesis of 1,2,3,4-tetrahydroquinolines, often through hydrogenation or other cyclization strategies. These methods offer high efficiency and, in some cases, opportunities for asymmetric synthesis.

Palladium (Pd): Palladium on carbon (Pd/C) is a classic catalyst used in domino sequences involving the reduction of nitro groups to initiate cyclization. nih.gov

Iron (Fe): Iron catalysts are versatile and cost-effective. Iron(III) chloride (FeCl₃) is used in mechanochemical Povarov reactions nih.gov, while iron powder in acid can be used for the reductive cyclization of nitro compounds. nih.govmdpi.com Additionally, iron-porphyrin complexes can catalyze intramolecular nitrene C-H insertion to form the tetrahydroquinoline ring. nih.govmdpi.com

Manganese (Mn): A manganese(I) PN³ pincer complex has been reported for the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols via a "borrowing hydrogen" methodology. nih.gov This atom-efficient cascade reaction generates water as the only byproduct. nih.gov

Gold (Au): Unsupported nanoporous gold (AuNPore) serves as a highly efficient and reusable heterogeneous catalyst for the regioselective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines, using an organosilane and water as the hydrogen source. organic-chemistry.org

Silver (Ag): A ligand- and base-free silver-catalyzed system provides a practical and environmentally friendly method for the reduction of quinolines at room temperature. organic-chemistry.org

Ruthenium (Ru) and Cobalt (Co): Commercially available ruthenium and cobalt complexes are effective precatalysts for the transfer hydrogenation of quinolines using ammonia (B1221849) borane (H₃N-BH₃) as the hydrogen source, yielding the corresponding tetrahydroquinolines in very good yields. organic-chemistry.org

| Metal | Catalyst/Reagent | Reaction Type | Key Feature | Reference(s) |

| Palladium | 5% Pd/C | Domino Reduction-Reductive Amination | Classic hydrogenation catalyst | nih.gov |

| Iron | FeCl₃ / Fe powder / [Fe(III)(F₂₀TPP)Cl] | Povarov / Reductive Cyclization / C-H Insertion | Versatile and economical | nih.govnih.govmdpi.com |

| Manganese | Mn(I) PN³ Pincer Complex | Borrowing Hydrogen Cascade | Atom-efficient, water as byproduct | nih.gov |

| Gold | AuNPore | Hydrogenation | Reusable heterogeneous catalyst | organic-chemistry.org |

| Silver | Silver Salt (catalyst) | Reduction | Ligand- and base-free, room temp. | organic-chemistry.org |

| Ruthenium | RuCl₃·xH₂O | Transfer Hydrogenation | Uses H₃N-BH₃ as H₂ source | organic-chemistry.org |

| Cobalt | CoBr₂·H₂O | Transfer Hydrogenation | Uses H₃N-BH₃ as H₂ source | organic-chemistry.org |

Gold-Catalyzed Hydroarylation

Gold catalysis has emerged as a powerful tool for the synthesis of tetrahydroquinolines, primarily through the intramolecular hydroarylation of N-aryl propargylamines. acs.orgorganic-chemistry.org This method leverages the ability of gold(I) complexes to act as potent π-Lewis acids, activating the alkyne moiety toward a Friedel-Crafts-type electrophilic aromatic substitution. nih.govunito.it

A novel protocol involves a tandem reaction sequence of intramolecular hydroarylation and transfer hydrogenation, catalyzed by a gold complex such as XPhosAuNTf₂. organic-chemistry.org This approach allows for the construction of tetrahydroquinolines from readily available N-aryl propargylamines in moderate to good yields. acs.orgorganic-chemistry.org The reaction conditions are generally mild, and the strategy demonstrates high efficiency and excellent regioselectivity. organic-chemistry.orgorganic-chemistry.org The mechanism proceeds through the η²-coordination of the gold catalyst to the alkyne, which facilitates the electrophilic aromatic substitution to form a dihydroquinoline intermediate. nih.gov This intermediate is then subjected to a transfer hydrogenation to yield the final tetrahydroquinoline product. organic-chemistry.org

The choice of catalyst and reaction conditions can be fine-tuned to control selectivity. For instance, in the hydroarylation of N-ethoxycarbonyl-N-propargyl-meta-substituted anilines, catalyst modifications can achieve regiodivergent cyclization at either the ortho- or para-position. nih.gov Furthermore, gold catalysts can be used in binary systems with chiral Brønsted acids or chiral phosphates to achieve asymmetric syntheses, where the gold complex facilitates the initial hydroamination and subsequently acts as a chiral Lewis acid in the asymmetric transfer hydrogenation step. organic-chemistry.org

Table 1: Gold-Catalyzed Synthesis of Tetrahydroquinolines

| Catalyst System | Starting Material | Key Transformation | Yield | Reference |

|---|---|---|---|---|

| XPhosAuNTf₂ | N-Aryl Propargylamines | Tandem Hydroarylation/Transfer Hydrogenation | Up to 87% | organic-chemistry.org |

| (C₆F₅)₃PAuCl/AgNTf₂ | N-tosyl-protected 5-benzyl-6-((trimethylsilyl)ethynyl)-1,2,3,4-tetrahydropyridines | 6-exo-dig Cyclization/Isomerization | 57% | unito.it |

| Au(I) Complex | N-ethoxycarbonyl protected-N-propargylanilines | Intramolecular Hydroarylation (IMHA) | Good to high | nih.gov |

Iron-Mediated Heterocyclization

Iron-based catalysis provides an economical and environmentally benign alternative for the synthesis of tetrahydroquinolines. One notable method is the iron-mediated heterocyclization of aryl azides via an intramolecular nitrene C-H insertion process. nih.gov This reaction, promoted by an air-stable Fe(III)(F₂₀TPP)Cl complex, offers a direct, one-step route to 2-aryl-1,2,3,4-tetrahydroquinolines in good yields (72%–81%). nih.gov The proposed mechanism involves the formation of an iron-nitrene complex, which then abstracts a γ-hydrogen from the side chain to form a benzylic radical, followed by cyclization to yield the product. nih.gov

Another iron-mediated approach involves the reduction of a nitro group followed by cyclization. For example, substrates with a nitro group and a side-chain acrylate moiety can be treated with iron powder in acetic acid. nih.gov This initiates a domino reaction where the nitro group is reduced to an aniline, which then undergoes a 6-exo-trig Michael addition to the acrylate to afford the tetrahydroquinoline product in excellent yields (86%–98%). nih.gov

Additionally, iron catalysis is effective in visible-light-driven reactions. An iron(III) chloride–phenanthroline complex can catalyze the reaction between quinoline and alkyl carboxylic acids under blue LED light. mdpi.com This process involves a light-promoted decarboxylation to generate an alkyl radical, which then adds to the protonated quinoline to form 4-substituted hydroxyalkyl quinolines. mdpi.com

Lewis Acid Catalysis

Lewis acid catalysis is a well-established strategy for synthesizing tetrahydroquinolines, often through variations of the Povarov [4+2] cycloaddition reaction. acs.orgindexcopernicus.comsci-rad.com This reaction typically involves the cycloaddition of an imine with an electron-rich olefin, such as a vinyl ether. indexcopernicus.comsci-rad.com Various Lewis acids, including aluminum chloride (AlCl₃) and copper(II) triflate (Cu(OTf)₂), have been shown to effectively catalyze this transformation. sci-rad.com The reaction can be performed in a multi-step fashion, starting from a pre-synthesized imine, or as a more efficient multi-component reaction where the imine is generated in situ from an aldehyde and an amine. indexcopernicus.comsci-rad.com

A distinct and efficient Lewis acid-catalyzed approach involves an intramolecular redox process. acs.orgnih.gov In this transformation, tertiary anilines bearing an ortho-positioned acceptor group, such as an alkylidene malonate, rearrange to form polycyclic tetrahydroquinolines. acs.org The Lewis acid is thought to chelate to the malonate group, increasing the hydride acceptor capability of the conjugated double bond. This facilitates a 1,5-hydride shift from a C-H bond α to the amine nitrogen, followed by ring closure. acs.org Gadolinium triflate (Gd(OTf)₃) has been identified as a particularly effective catalyst for this rearrangement, surpassing other Lewis acids like scandium triflate and allowing the reaction to proceed readily at room temperature. acs.orgnih.gov

Table 2: Comparison of Lewis Acids in Tetrahydroquinoline Synthesis

| Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Gd(OTf)₃ | Intramolecular 1,5-hydride shift, ring closure | Superior to other Lewis acids; proceeds at room temperature. | acs.orgnih.gov |

Chiral Phosphoric Acid Catalysis for Enantioselective Synthesis

Chiral phosphoric acids (CPAs) have proven to be exceptional catalysts for the asymmetric synthesis of tetrahydroquinolines, enabling the production of chiral derivatives with high enantioselectivity. organic-chemistry.orgnih.gov A prominent application of CPA catalysis is in the consecutive one-pot synthesis of tetrahydroquinolines from 2-aminochalcones. organic-chemistry.orgacs.org This process involves two distinct steps, both catalyzed by the same chiral phosphoric acid: first, a dehydrative cyclization of the 2-aminochalcone to form a quinoline intermediate, and second, an asymmetric reduction of the quinoline using a Hantzsch ester as the hydrogen source. organic-chemistry.orgnih.govacs.org This dual activation by a single catalyst is highly efficient and circumvents compatibility issues often found in multicatalytic systems. organic-chemistry.org The methodology is applicable to a wide range of substrates and consistently produces the desired tetrahydroquinolines in excellent yields and with high enantioselectivities (up to 99% ee). organic-chemistry.orgnih.gov

The utility of this protocol has been demonstrated in the synthesis of biologically active molecules, such as estrogen receptor modulators. organic-chemistry.orgnih.gov Cooperative catalysis, combining an achiral metal complex (e.g., an iridacycle) with a chiral phosphoric acid, has also been successfully employed in borrowing hydrogen methodology to achieve highly enantioselective synthesis of 2-substituted tetrahydroquinolines. nih.gov This approach is noted for being environmentally benign and atom-economical. nih.gov

Visible-Light Induced Transformations

Visible-light photoredox catalysis offers a green and mild approach to synthesizing tetrahydroquinoline derivatives. These methods often rely on photosensitizers that can initiate organic transformations upon absorbing light energy. acs.org Natural pigments like chlorophyll have been successfully used as green photosensitizers for the cyclization of N,N-dimethylanilines and maleimides, proceeding via an sp³ C-H bond functionalization to give tetrahydroquinolines in moderate to high yields (61–98%). acs.org Other organic dyes, such as Rose Bengal, can also act as effective triplet sensitizers for similar tandem radical cyclizations. researchgate.net

In some cases, an external photocatalyst is not required. The condensation of 2-vinylanilines with conjugated aldehydes can lead to imine or iminium intermediates that absorb visible light directly, generating reactive excited states that trigger cyclization to yield highly substituted tetrahydroquinolines with high diastereoselectivity. nih.gov This atom-economical process works under mild conditions and has been demonstrated on a gram scale in both batch and flow systems. nih.gov

Relay catalysis combining a Brønsted acid with visible-light induction enables the highly enantioselective synthesis of 2-substituted tetrahydroquinolines from 2-aminoenones. organic-chemistry.org This process involves a visible-light-induced cyclization followed by a chiral phosphoric acid-catalyzed transfer hydrogenation. organic-chemistry.org

Functional Group Tolerance in Synthetic Pathways

A key advantage of modern synthetic methodologies for tetrahydroquinolines is their broad functional group tolerance, which allows for the synthesis of a diverse array of complex molecules.

Gold-Catalyzed Reactions: These methods exhibit good substrate compatibility, accommodating various functional groups on the N-aryl propargylamines. organic-chemistry.orgorganic-chemistry.org

Diastereoselective Annulation: The [4+2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides with cyanoalkenes proceeds with broad functional group tolerance. nih.govfrontiersin.org A wide range of substituents on the aryl rings are well-tolerated, including electron-withdrawing groups (e.g., -F, -Cl, -Br) and electron-donating groups (e.g., -Me, -OMe). frontiersin.orgacs.org

Visible-Light-Mediated Cyclizations: These processes demonstrate excellent functional group tolerance. nih.gov The condensation of 2-vinylanilines and conjugated aldehydes is compatible with various functionalities, including those found in azaarene-bearing substrates. nih.gov

Chemoselective Annulation: The synthesis of tetrahydroquinolines containing an indole scaffold via the annulation of an aza-ortho-quinone methide precursor also shows high functional group tolerance. acs.org The reaction accommodates electron-withdrawing groups like -Cl and -Br, as well as electron-donating groups on the aromatic ring of the sulfonamide precursor, providing products in good to excellent yields. acs.org It is also amenable to 3-vinylindole substrates bearing both electron-withdrawing and electron-donating groups. nih.gov

This tolerance allows for the late-stage functionalization of complex molecules and the synthesis of diverse libraries of tetrahydroquinoline derivatives for biological screening.

Diastereoselective and Enantioselective Synthesis of Tetrahydroquinoline Derivatives

Achieving high levels of stereocontrol is crucial for the synthesis of biologically active tetrahydroquinolines. Numerous methods have been developed to address this challenge, yielding products with excellent diastereoselectivity and enantioselectivity.

Diastereoselective Synthesis: A highly diastereoselective [4+2] annulation reaction between ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes provides a straightforward route to 4-aryl-substituted tetrahydroquinolines. nih.govfrontiersin.org This strategy proceeds efficiently under mild conditions to give products with excellent diastereoselectivities (>20:1 dr). nih.govfrontiersin.org Similarly, the visible-light-mediated cyclization of intermediates formed from 2-vinylanilines and conjugated aldehydes yields substituted tetrahydroquinolines with typically high diastereomeric ratios. nih.gov

Enantioselective Synthesis: Asymmetric catalysis is the primary strategy for enantioselective synthesis.

Chiral Phosphoric Acid (CPA) Catalysis: As discussed previously, CPAs are highly effective for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones, achieving excellent yields and enantioselectivities through a one-pot cyclization/asymmetric reduction sequence. organic-chemistry.orgnih.govacs.org A four-component cyclization reaction catalyzed by a chiral phosphoric acid has also been used to synthesize tetrahydroquinolines containing two quaternary stereogenic centers with excellent enantiomeric excess (ee) and diastereomeric ratio (dr). acs.org

Cooperative Catalysis: The combination of an achiral metal catalyst with a chiral ligand or a chiral co-catalyst is a powerful approach. A binary system of an achiral gold complex and a chiral Brønsted acid enables the transformation of 2-(2-propynyl)aniline derivatives into tetrahydroquinolines with high enantiomeric purity. organic-chemistry.org Similarly, cooperative catalysis by an achiral iridacycle and a chiral phosphoric acid has been used for the highly enantioselective synthesis of 2-substituted tetrahydroquinolines via a borrowing hydrogen methodology. nih.gov

Palladium-Catalyzed Carboamination: Pd-catalyzed asymmetric carboamination reactions between aniline derivatives with pendant alkenes and aryl halides can generate tetrahydroquinolines containing quaternary carbon stereocenters with high levels of asymmetric induction (>95:5 er). nih.gov

These advanced stereoselective methods provide access to a wide range of structurally complex and optically pure tetrahydroquinoline derivatives. acs.orgnih.gov

Specific Methodologies for Introducing the Phenyl Moiety at the 7-Position

The regioselective introduction of a phenyl group at the C7 position of the 1,2,3,4-tetrahydroquinoline skeleton is a synthetic challenge that can be addressed by powerful carbon-carbon bond-forming reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern on both the tetrahydroquinoline core and the phenyl ring.

The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This palladium-catalyzed reaction involves the coupling of an organoboron compound, such as a boronic acid, with a halide or triflate. In the context of synthesizing this compound, this typically involves the reaction of a 7-halo-1,2,3,4-tetrahydroquinoline (where the halogen is bromine or iodine) with phenylboronic acid.

The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like palladium(II) acetate or dichlorobis(triphenylphosphine)palladium(II). The presence of a base is crucial for the transmetalation step of the catalytic cycle. A variety of bases, such as potassium carbonate, cesium carbonate, or potassium phosphate, can be employed, often in an aqueous solution. The choice of solvent is also critical, with mixtures of an organic solvent (like dioxane, toluene, or tetrahydrofuran) and water being common. The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a highly practical method in organic synthesis.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to Synthesize Aryl-Tetrahydroquinolines This table presents a summary of typical reaction conditions for the Suzuki-Miyaura coupling to form a C-C bond on the tetrahydroquinoline ring, based on literature for similar substrates.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 7-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ | Toluene/H₂O | 100-110 | High |

| 2 | 7-Iodo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | High |

| 3 | 7-Bromo-N-protected-tetrahydroquinoline | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | High |

Note: The yields for the specific synthesis of this compound may vary and require optimization.

Dearomative functionalization offers an alternative and powerful approach to access three-dimensional molecular architectures from flat, aromatic precursors. In the context of synthesizing this compound, this strategy would involve the dearomatization of a quinoline precursor through the addition of a phenyl nucleophile, followed by a reduction step.

A plausible, though not yet extensively reported, synthetic route could involve the nucleophilic addition of a phenyl organometallic reagent, such as phenyllithium or a phenyl Grignard reagent (phenylmagnesium bromide), to a suitably activated quinoline derivative. The addition of such nucleophiles to quinolines typically occurs at the C2 or C4 positions of the pyridine (B92270) ring. To achieve addition at the C7 position of the benzene (B151609) ring, the quinoline nucleus would likely require specific electronic properties or the presence of directing groups.

Following the initial nucleophilic addition, a dearomatized intermediate, a dihydroquinoline derivative, would be formed. This intermediate would then be subjected to a reduction step to yield the final this compound. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. This two-step sequence of nucleophilic addition and subsequent reduction constitutes a dearomative functionalization pathway. While this approach is mechanistically viable, its application for the specific synthesis of this compound would require further investigation and optimization of reaction conditions to control regioselectivity.

Table 2: Proposed Dearomative Functionalization Strategy This table outlines a conceptual two-step approach for the synthesis of this compound via dearomatization.

| Step | Reaction Type | Reactants | Reagents | Intermediate/Product |

| 1 | Nucleophilic Addition | Quinoline | Phenylmagnesium bromide or Phenyllithium | 7-Phenyl-dihydroquinoline |

| 2 | Reduction | 7-Phenyl-dihydroquinoline | NaBH₄ or H₂/Pd-C | This compound |

Note: The feasibility and efficiency of this proposed route would be subject to experimental validation.

Reaction Chemistry and Functionalization of the 7 Phenyl 1,2,3,4 Tetrahydroquinoline Core

Derivatization Strategies on the Tetrahydroquinoline Scaffold

The derivatization of the 7-phenyl-1,2,3,4-tetrahydroquinoline scaffold can be systematically approached by targeting three main regions: the nitrogen atom, the tetrahydroquinoline ring system, and the pendant phenyl group at the 7-position. These modifications allow for the fine-tuning of the molecule's steric and electronic properties, which in turn influences its biological activity.

N-alkylation of tetrahydroquinolines can be achieved through various methods, including reductive amination. For instance, a one-pot tandem reduction of quinolines to tetrahydroquinolines followed by reductive alkylation with an aldehyde, catalyzed by boronic acid, provides an efficient route to N-alkyl tetrahydroquinolines. This method is notable for its mild reaction conditions and the dual role of the organoboron catalyst as both a Lewis acid and a hydrogen-bond donor.

N-acylation is another facile modification. Acyl chlorides or anhydrides react readily with the secondary amine of the tetrahydroquinoline core, often in the presence of a base, to form the corresponding N-acyl derivatives. This reaction is fundamental in the synthesis of various biologically active molecules. For example, N-acyl 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives have been synthesized and evaluated for their pharmacological activities.

| Reagent Class | Reaction Type | Product |

| Aldehydes | Reductive Amination | N-Alkyl-7-phenyl-1,2,3,4-tetrahydroquinoline |

| Acyl Chlorides | Acylation | N-Acyl-7-phenyl-1,2,3,4-tetrahydroquinoline |

| Anhydrides | Acylation | N-Acyl-7-phenyl-1,2,3,4-tetrahydroquinoline |

Functionalization of the aromatic portion of the tetrahydroquinoline ring allows for the introduction of various substituents that can modulate the electronic properties and steric profile of the molecule.

Electrophilic aromatic substitution reactions on the tetrahydroquinoline ring are influenced by the directing effects of the amino group and the phenyl substituent. The nitrogen atom, being an activating group, directs electrophiles to the ortho and para positions (C-5 and C-7). However, the presence of the phenyl group at C-7 can influence the regioselectivity of these reactions.

A thorough study on the nitration of tetrahydroquinoline and its N-protected derivatives has shown that the regioselectivity is highly dependent on the reaction conditions and the nature of the protecting group on the nitrogen. researchgate.net For the unprotected tetrahydroquinoline, nitration tends to occur at the 7-position. researchgate.net When the nitrogen is protected, for instance with a trifluoroacetyl group, nitration can be directed to the 6-position with high selectivity. researchgate.net This highlights the importance of the N-substituent in controlling the outcome of electrophilic substitution.

Nucleophilic aromatic substitution (SNAr) reactions on the tetrahydroquinoline core are less common and typically require the presence of a strong electron-withdrawing group on the aromatic ring and a good leaving group. Domino reactions involving a reductive amination followed by an SNAr sequence have been developed for the synthesis of tetrahydroquinolines. nih.gov This strategy involves an initial reductive amination to form a secondary amine, which then undergoes an intramolecular SNAr to close the ring. nih.gov

Recent advancements have enabled the direct and selective functionalization of the C4 position of the tetrahydroquinoline ring. chemrxiv.org A method involving deprotonation using organolithiums in the presence of phosphoramide (B1221513) ligands allows for the selective formation of an anion at the 4-position. chemrxiv.org This anion can then be trapped with various electrophiles, such as primary and secondary alkyl halides, or undergo Negishi cross-coupling with aromatic halides to introduce a range of substituents at this position. chemrxiv.org This strategy provides a powerful tool for late-stage functionalization of the tetrahydroquinoline core. chemrxiv.org

| Position | Reaction Type | Reagents | Product |

| C6 | Electrophilic Nitration | Nitrating agents (with N-protection) | 6-Nitro-7-phenyl-1,2,3,4-tetrahydroquinoline |

| C4 | Deprotonation/Alkylation | Organolithium/Phosphoramide, Alkyl Halide | 4-Alkyl-7-phenyl-1,2,3,4-tetrahydroquinoline |

| C4 | Deprotonation/Cross-Coupling | Organolithium/Phosphoramide, Aryl Halide, Pd/Zn catalyst | 4-Aryl-7-phenyl-1,2,3,4-tetrahydroquinoline |

The phenyl group at the 7-position offers another avenue for structural diversification. Standard aromatic substitution reactions can be employed to introduce functional groups onto this ring. The nature and position of these substituents can significantly impact the molecule's interaction with biological targets.

The synthesis of 4-phenyltetrahydroquinoline derivatives with various substituents on the phenyl ring has been reported. nih.gov For instance, the presence of an amino group at the para-position of the 4-phenyl ring has been shown to be important for certain biological activities. nih.gov While these examples relate to a 4-phenyl substituent, the principles of modifying a pendant phenyl ring are applicable to the 7-phenyl group as well. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions could be employed to functionalize the 7-phenyl ring, with the regioselectivity being governed by the directing effects of the existing substituents and the tetrahydroquinoline core.

Modifications of the Phenyl Ring at the 7-Position

Introduction of Electron-Withdrawing and Electron-Donating Groups

The presence of two aromatic rings in this compound allows for the introduction of various substituents through electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are influenced by the existing groups. The secondary amine, being part of an aniline-like system, is a powerful electron-donating group (EDG) that activates the fused benzene (B151609) ring, directing incoming electrophiles primarily to the ortho and para positions (C-5 and C-7). However, under the strongly acidic conditions often used for EAS, the nitrogen atom is protonated, transforming the amino group into an ammonium (B1175870) group, which is a deactivating, meta-directing group. To control the outcome, the nitrogen is often protected with an acyl or sulfonyl group, which still acts as an ortho-para director but with attenuated activating effects.

The introduction of an electron-withdrawing group (EWG), such as a nitro group (-NO₂), is a common transformation. Nitration of the N-protected tetrahydroquinoline core can be achieved with nitrating agents like nitric acid in a sulfuric acid medium. Studies on the nitration of N-protected tetrahydroquinoline have demonstrated that regioselectivity can be controlled to yield specific isomers. researchgate.net For instance, nitration can be directed to the 6-position or the 7-position depending on the protecting group and reaction conditions. researchgate.net The nitro group is a strong deactivator for subsequent electrophilic substitutions but serves as a valuable synthetic handle, for example, through its reduction to an amino group. taylorandfrancis.com

Conversely, electron-donating groups (EDGs) such as alkyl, alkoxy, or hydroxyl groups can be introduced using reactions like Friedel-Crafts alkylation/acylation or by employing starting materials that already bear these functionalities. These groups further enhance the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

The table below summarizes common functional groups that can be introduced onto the aromatic core.

| Group Type | Functional Group | Name | Typical Reaction |

| Electron-Withdrawing | -NO₂ | Nitro | Nitration (HNO₃/H₂SO₄) |

| Electron-Withdrawing | -SO₃H | Sulfonic Acid | Sulfonation (SO₃/H₂SO₄) |

| Electron-Withdrawing | -C(O)R | Acyl | Friedel-Crafts Acylation |

| Electron-Donating | -R | Alkyl | Friedel-Crafts Alkylation |

| Electron-Donating | -OH | Hydroxyl | (Multi-step synthesis) |

| Electron-Donating | -OR | Alkoxy | (Multi-step synthesis) |

Chemical Transformations and Reactivity Patterns

The this compound core can undergo a variety of chemical transformations that modify its structure and properties. Key reactions include oxidation of the heterocyclic ring to achieve full aromaticity, further reduction of the carbocyclic rings, and cyclization processes to generate more elaborate polycyclic systems. These transformations underscore the utility of this scaffold as a versatile building block in organic synthesis.

Oxidation Reactions

One of the most fundamental transformations of the 1,2,3,4-tetrahydroquinoline (B108954) skeleton is its oxidation to the corresponding aromatic quinoline (B57606). This dehydrogenation reaction re-establishes the aromaticity of the heterocyclic ring, providing a direct route to highly substituted quinoline derivatives. researchgate.net This process is valuable because quinolines are privileged structures in medicinal chemistry.

A range of oxidizing agents and catalytic systems have been developed for this purpose. Manganese dioxide (MnO₂) is a common and effective reagent for the oxidation of complex tetrahydroquinolines, often providing clean reactions and high yields. nih.gov Heterogeneous catalysts, such as cobalt oxide or nickel oxide supported on graphene (NiO/Gr), have also been shown to efficiently catalyze the aerobic dehydrogenation of tetrahydroquinolines under relatively mild conditions, using molecular oxygen as the ultimate oxidant. researchgate.netorganic-chemistry.org The reaction involves the removal of two hydrogen molecules from the N-1, C-2, C-3, and C-4 positions.

The table below lists several reagents used for the oxidation of the tetrahydroquinoline core.

| Reagent/Catalyst | Conditions | Reference |

| Manganese Dioxide (MnO₂) | Varies (e.g., solvent, temp) | nih.gov |

| Cobalt Oxide (heterogeneous) | Aerobic, mild conditions | organic-chemistry.org |

| Nickel Oxide on Graphene (NiO/Gr) | DMSO, 100 °C, O₂ | researchgate.net |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Acid catalysis, O₂ atmosphere | nih.gov |

| Elemental Sulfur or Palladium | Drastic conditions | nih.gov |

Further Reduction Reactions

While this compound already possesses a reduced heterocyclic ring, the two aromatic rings can undergo further reduction under specific conditions. These reactions are typically more challenging than the reduction of quinoline to tetrahydroquinoline and require powerful reducing systems.

Catalytic hydrogenation with catalysts like platinum, palladium, or rhodium under high pressure and temperature can reduce the benzene rings to cyclohexane (B81311) rings. However, controlling the selectivity—reducing one aromatic ring in the presence of the other—can be difficult and often leads to a mixture of products or complete saturation.

A more controlled partial reduction of aromatic rings can be achieved using dissolving metal reductions, most notably the Birch reduction. wikipedia.org This reaction employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (like ethanol). masterorganicchemistry.com Applying the Birch reduction to this compound would likely lead to the reduction of one of the two aromatic rings to a non-conjugated 1,4-diene. The regiochemical outcome depends on the electronic nature of the substituents. masterorganicchemistry.com

Reduction of the fused benzene ring: The N-alkyl portion acts as an electron-donating group, which would direct the reduction to produce a diene where the saturated carbons are at the ortho and meta positions relative to the substituent.

Reduction of the C-7 phenyl ring: The rest of the tetrahydroquinoline moiety acts as an alkyl substituent (an EDG), which would similarly result in a product with saturated carbons at the ortho and meta positions of the now-reduced cyclohexadienyl ring.

The Benkeser reduction, which uses lithium in low-molecular-weight amines, is a more powerful alternative that can lead to more extensive reduction than the standard Birch conditions. wikipedia.org

Cyclization Processes to Form More Complex Polycyclic Structures

The this compound framework can serve as a foundation for the construction of more complex, multi-ring systems. This can be achieved through reactions that form new rings by involving atoms from the original core. Such cyclization processes are key to building novel polycyclic and heterocyclic architectures.

Domino reactions, also known as cascade reactions, provide an efficient pathway to fused-ring systems. For example, a reductive cyclization strategy starting from suitably substituted precursors can generate tricyclic systems where an additional ring is fused to the tetrahydroquinoline core. nih.gov Other advanced synthetic methods can also be envisioned for elaborating the 7-phenyl-THQ scaffold. Derivatives bearing appropriate functional groups could undergo intramolecular cyclizations, such as intramolecular Heck reactions or Friedel-Crafts reactions, to form a new ring fused to either of the aromatic systems.

Furthermore, the aromatic rings of the tetrahydroquinoline core can participate in cycloaddition reactions. For instance, a [4+2] cycloaddition (Diels-Alder reaction) involving one of the aromatic rings as the diene component could be used to construct a new six-membered ring, leading to a highly complex polycyclic structure. acs.org These strategies highlight the potential for creating diverse molecular frameworks from the 7-phenyl-tetrahydroquinoline template.

| Cyclization Strategy | Description | Potential Application |

| Domino Reductive Cyclization | A multi-step sequence in one pot, often involving reduction followed by intramolecular cyclization. | Formation of fused tricyclic systems. nih.gov |

| Intramolecular Cycloaddition | A reaction where a molecule containing two reactive groups reacts with itself to form a ring. | Can be used to build new rings onto the existing scaffold. acs.org |

| Ring-Closure Metathesis | A powerful reaction using specific catalysts (e.g., Grubbs catalyst) to form rings from precursors with two double bonds. | Synthesis of functionalized polycyclic tetrahydroisoquinoline analogues. acs.org |

| Pictet-Spengler Reaction | Cyclization of a β-arylethylamine with an aldehyde or ketone. | A classic method for synthesizing tetrahydroisoquinoline and related fused systems. rsc.org |

Applications of this compound in Organic Synthesis as an Intermediate

The this compound structure is a valuable intermediate in organic synthesis due to its inherent functional handles that allow for diverse chemical modifications. The secondary amine at the N-1 position is a key reactive site. It is nucleophilic and can participate in a wide range of reactions to introduce substituents on the nitrogen atom.

A prominent example is the Mannich reaction, a three-component condensation involving an amine, formaldehyde (B43269), and a compound with an acidic proton. nih.govyoutube.com The secondary amine of the tetrahydroquinoline core can react with formaldehyde and another amine to form N-Mannich bases, effectively using the core as a scaffold to build more complex molecules. nih.gov This reaction demonstrates the utility of the N-H group as a point for molecular elaboration.

Furthermore, the entire scaffold serves as a precursor to other important classes of compounds. As discussed in section 3.2.1, oxidation of the tetrahydroquinoline ring provides direct access to 7-phenylquinoline, a fully aromatic heterocyclic system. The introduction of functional groups, such as the nitro group (section 3.1.3.1), transforms the scaffold into an intermediate for further diversification. For example, a nitro group can be reduced to an amine, which can then be diazotized and converted into a wide array of other functional groups (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions, greatly expanding the synthetic possibilities.

Mechanistic Investigations of Reactions Involving the Tetrahydroquinoline System

Proposed Reaction Mechanisms

Several elegant and efficient reaction mechanisms have been proposed for the synthesis of tetrahydroquinolines. These pathways often involve multi-step sequences that can be broadly categorized into cycloaddition reactions, domino reactions, and the hydrogenation of quinolines.

One of the most prominent methods is the Povarov reaction , which is a type of aza-Diels-Alder reaction. numberanalytics.comthieme-connect.comresearchgate.neteurekaselect.com This reaction typically involves the [4+2] cycloaddition of an imine with an alkene. numberanalytics.com The mechanism is believed to proceed through a stepwise pathway involving the initial formation of a zwitterionic intermediate, which then undergoes ring closure to form the tetrahydroquinoline ring system. numberanalytics.com Variations of the Povarov reaction, including multicomponent approaches where the imine is formed in situ from an aniline (B41778) and an aldehyde, have been developed to enhance its efficiency and substrate scope. eurekaselect.combohrium.com

Domino reactions , also known as tandem or cascade reactions, offer a highly efficient strategy for the synthesis of tetrahydroquinolines from simple starting materials in a single operation without the isolation of intermediates. nih.gov These sequences can involve a variety of transformations. For instance, a reduction-reductive amination strategy starting from 2-nitroarylketones or aldehydes involves the catalytic reduction of the nitro group, followed by the formation of a cyclic imine, which is then further reduced to the tetrahydroquinoline. nih.gov Another example is a domino reductive amination-nucleophilic aromatic substitution (SNAr) sequence. nih.gov

The catalytic hydrogenation of quinolines is a direct and widely used method to produce 1,2,3,4-tetrahydroquinolines. acs.orgrsc.orgdicp.ac.cn This transformation can be promoted by various catalytic systems. Brønsted acid-catalyzed transfer hydrogenation has emerged as a powerful tool, providing access to substituted tetrahydroquinolines with high enantioselectivities. kaust.edu.sa The Brønsted acid is believed to activate the quinoline (B57606) substrate towards hydrogenation. dicp.ac.cnrsc.org Strong Brønsted acids like HCl can activate the N-heteroaromatic substrate and facilitate anion binding with the catalyst, playing a crucial role in the transformation. nih.gov The reaction is proposed to proceed via a cascade pathway. acs.org

| Reaction Type | Key Features | Catalyst/Promoter | Reference |

|---|---|---|---|

| Povarov Reaction (Aza-Diels-Alder) | [4+2] cycloaddition of an imine and an alkene; can be a multicomponent reaction. | Lewis acids, Brønsted acids | numberanalytics.comthieme-connect.comresearchgate.neteurekaselect.com |

| Domino Reactions | Multi-step sequences in one pot; e.g., reduction-reductive amination. | Various, including Pd/C | nih.gov |

| Catalytic Hydrogenation of Quinolines | Direct reduction of the pyridine (B92270) ring of quinoline. | Transition metal complexes (Ru, Rh, Ir), Brønsted acids | acs.orgrsc.orgdicp.ac.cndicp.ac.cnrsc.orgnih.govnih.gov |

Key Intermediates and Transition States

The elucidation of key intermediates and transition states is fundamental to understanding the reaction mechanisms and controlling the selectivity of tetrahydroquinoline synthesis.

In the Povarov reaction , a stepwise mechanism is favored, which involves the formation of a zwitterionic intermediate following the nucleophilic attack of the alkene on the activated imine. numberanalytics.com This intermediate then cyclizes to form the six-membered ring of the tetrahydroquinoline.

For the catalytic hydrogenation of quinolines , the reaction is understood to proceed through a stepwise H+/H- transfer process. nih.gov A crucial intermediate in this process is a dihydroquinoline species. nih.gov DFT calculations have provided insights into the transition states of this process. For instance, in the asymmetric hydrogenation catalyzed by chiral cationic η6-arene–N-tosylethylenediamine–Ru(II) complexes, the enantioselectivity is believed to originate from the CH/π attraction between the η6-arene ligand in the Ru-complex and the fused phenyl ring of the dihydroquinoline intermediate via a 10-membered ring transition state , with the participation of a counteranion. acs.orgnih.gov

In domino reactions that proceed through a reduction-reductive amination pathway, a cyclic imine is a key intermediate that is formed after the initial reduction of a nitro group and subsequent intramolecular condensation. nih.gov This cyclic imine is then reduced in the final step to yield the tetrahydroquinoline.

Deuterium (B1214612) Labeling Experiments for Proton Source Elucidation

Deuterium labeling experiments are a powerful tool for probing reaction mechanisms, particularly for identifying the source of protons in hydrogenation and related reactions. researchgate.net In the context of the rhodium-catalyzed asymmetric hydrogenation of quinolines promoted by a strong Brønsted acid, deuterium labeling studies have provided significant insights into the reaction pathway. nih.gov

When the hydrogenation of 3-methylquinoline (B29099) was carried out using DCOOD/DCOONa, it was elucidated that the mechanism involves the incorporation of D+ at the nitrogen atom, followed by an initial 1,2-type addition. researchgate.net Further experiments revealed an interesting enamine–iminium tautomerization that occurs after the first hydride transfer step. nih.gov This tautomerism is a key feature of the reaction mechanism.

In a biphasic D2O/toluene medium, selective reduction of the nitrogen-containing ring was achieved with deuterium incorporation into the same ring. researchgate.net These experiments not only help in understanding the step-by-step process of hydrogen (or deuterium) addition but also in optimizing the reaction conditions for selective deuteration, which is of growing interest in the pharmaceutical industry. researchgate.net

Studies on Regio- and Stereoselectivity in Reactions

The control of regio- and stereoselectivity is a critical aspect of modern organic synthesis, and reactions to form tetrahydroquinolines are no exception.

The Povarov reaction allows for the construction of complex tetrahydroquinolines with potentially high regio- and stereoselectivity. numberanalytics.com The substitution pattern on both the imine and the alkene components can influence the outcome of the cycloaddition.

In the asymmetric hydrogenation of quinolines , the choice of chiral catalyst is paramount in determining the stereoselectivity of the product. Chiral cationic ruthenium complexes have been shown to be highly effective, yielding 1,2,3,4-tetrahydroquinolines with excellent enantiomeric excesses (up to >99% ee). acs.org The enantioselectivity is rationalized by the formation of a specific transition state where the substrate interacts with the chiral ligand in a well-defined orientation. acs.orgnih.gov Interestingly, in some cases, the chemoselectivity of the hydrogenation can be switched from the N-heterocyclic ring to the carbocyclic ring by the choice of catalyst, leading to 5,6,7,8-tetrahydroquinolines. rsc.orgdicp.ac.cn

The Friedländer annulation , another method for quinoline synthesis, can also be controlled to favor specific regioisomers. researchgate.netrsc.org The regioselectivity of this reaction, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, can be influenced by the reaction conditions and the nature of the catalyst. researchgate.netrsc.org While this reaction typically leads to quinolines, subsequent reduction provides access to tetrahydroquinolines.

| Reaction | Type of Selectivity | Key Influencing Factors | Reference |

|---|---|---|---|

| Povarov Reaction | Regio- and Stereoselective | Substituents on imine and alkene | numberanalytics.com |

| Asymmetric Hydrogenation | Enantioselective | Chiral catalyst, reaction conditions | acs.orgnih.gov |

| Hydrogenation of Quinolines | Chemoselective (N-ring vs. C-ring) | Catalyst system | rsc.orgdicp.ac.cn |

| Friedländer Annulation | Regioselective | Catalyst, reaction conditions | researchgate.netrsc.org |

Computational Insights into Reaction Pathways and Energetics

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for gaining a deeper understanding of reaction mechanisms, transition state structures, and the energetics of reaction pathways in the synthesis of tetrahydroquinolines.

DFT studies have been instrumental in corroborating the proposed stepwise mechanism of the asymmetric hydrogenation of quinolines . acs.org These calculations have helped to visualize the 10-membered ring transition state responsible for the observed enantioselectivity and to understand the role of non-covalent interactions, such as CH/π interactions, in stabilizing this transition state. acs.orgnih.gov

In the context of the hydrodenitrogenation (HDN) of quinoline over Ni-promoted MoS2 catalysts, DFT calculations have been used to explore the hydrogenation and ring-opening reaction pathways. nih.gov These studies have revealed that the morphology of the active phase of the catalyst can influence the preferred reaction pathway, leading to either 1,2,3,4-tetrahydroquinoline (B108954) or 5,6,7,8-tetrahydroquinoline. nih.gov

First-principles DFT simulations have also been employed to examine the coadsorption of quinoline and hydrogen on various metal surfaces, which is a crucial step in catalytic hydrogenation. bohrium.com These studies provide insights into the binding energies, adsorption geometries, and the energetics of hydrogen transfer from the metal surface to the quinoline molecule. bohrium.com

Furthermore, computational studies have been used to rationalize the regioselectivity observed in reactions such as the iridium-catalyzed hydrogen isotope exchange of N-heterocycles, providing a molecular-level understanding of the factors that direct the C-H activation to a specific position. acs.orgresearchgate.net

Spectroscopic Characterization Methodologies for 7 Phenyl 1,2,3,4 Tetrahydroquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including tetrahydroquinoline derivatives. It provides precise information about the chemical environment of magnetically active nuclei such as hydrogen (¹H) and carbon (¹³C).

¹H (proton) and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of 7-phenyl-1,2,3,4-tetrahydroquinoline derivatives.

In ¹H NMR, the chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. The splitting pattern (multiplicity), governed by spin-spin coupling with neighboring protons, reveals the connectivity of atoms. For the 1,2,3,4-tetrahydroquinoline (B108954) core, distinct signals are expected for the aromatic protons and the aliphatic protons of the saturated heterocyclic ring. For instance, in the parent 1,2,3,4-tetrahydroquinoline, aromatic protons appear in the range of δ 6.4-7.0 ppm, while the aliphatic protons at C2, C3, and C4 resonate at higher fields chemicalbook.com.

For example, the ¹H NMR spectrum of a related compound, 7-Fluoro-2-phenyl-1,2,3,4-tetrahydroquinoline, shows characteristic aromatic proton signals at δ 7.40 ppm rsc.org. The presence of substituents, such as the phenyl group at position 7, significantly influences the chemical shifts of nearby protons on both the quinoline (B57606) and phenyl rings, allowing for detailed structural assignment.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment (e.g., aliphatic, aromatic, attached to a heteroatom). Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are often employed to correlate proton and carbon signals, which unequivocally establishes the complete molecular structure.

Interactive Table: ¹H NMR Data for Tetrahydroquinoline Derivatives Data presented for illustrative purposes based on reported values for related structures.

| Compound | Proton Assignment | Chemical Shift (δ, ppm) |

| 1,2,3,4-Tetrahydroquinoline chemicalbook.com | Aromatic H | 6.95 |

| Aromatic H | 6.94 | |

| Aromatic H | 6.598 | |

| Aromatic H | 6.464 | |

| N-H | 3.80 | |

| C2-H₂ | 3.288 | |

| C4-H₂ | 2.757 | |

| C3-H₂ | 1.936 | |

| 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one mdpi.com | Aromatic H | 7.20–6.77 (m) |

| CH | 4.13 (s) | |

| CH₂ | 3.78 (d), 3.52 (d) | |

| CH | 2.42 (d) |

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, providing insights into its three-dimensional structure and conformation. The experiment detects through-space correlations between protons that are close to each other (typically <5 Å), regardless of whether they are connected through chemical bonds.

For flexible molecules like this compound derivatives, NOESY is crucial for understanding the relative orientation of the phenyl substituent and the conformation of the saturated heterocyclic ring. For instance, correlations between protons on the phenyl ring and protons on the tetrahydroquinoline core can help define the preferred rotational conformation (rotamer) around the C-C single bond connecting the two rings. Similarly, correlations between protons within the saturated ring can help establish its chair or boat-like conformation. The use of NOESY experiments has been documented for the complete assignment and conformational analysis of related complex heterocyclic systems researchgate.net.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, chemists can confirm the elemental composition of a newly synthesized this compound derivative.

For example, the elemental composition of 7-fluoro-2-phenyl-1,2,3,4-tetrahydroquinoline was confirmed by HRMS, with a calculated mass for C₁₅H₁₄NF of 227.1110 and an experimentally found mass of 227.1111 rsc.org.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and high-molecular-weight compounds. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets that yield gas-phase ions.

For this compound derivatives, which contain a basic nitrogen atom, ESI-MS in positive ion mode typically produces a prominent protonated molecular ion peak, [M+H]⁺. The m/z value of this peak allows for the straightforward determination of the compound's molecular weight. This method is widely used to confirm the identity of products in synthetic reaction mixtures and during purification processes.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

In the IR spectrum of a this compound derivative, characteristic absorption bands would be observed. The N-H stretching vibration of the secondary amine in the tetrahydroquinoline ring typically appears as a medium-intensity band in the region of 3300-3500 cm⁻¹ nist.gov. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the saturated ring appear just below 3000 cm⁻¹ docsdrive.com. The C=C stretching vibrations of the aromatic rings give rise to several bands in the 1450-1625 cm⁻¹ region scialert.net.

Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds. Therefore, the C=C stretching vibrations of the aromatic rings often produce strong signals in the Raman spectrum, complementing the information obtained from IR spectroscopy scialert.netnih.gov. The combination of IR and Raman data allows for a more complete characterization of the vibrational modes and functional groups within the molecule.

Interactive Table: Characteristic Vibrational Frequencies Expected ranges based on typical values for the functional groups.

| Functional Group | Vibrational Mode | Expected IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) |

| N-H (amine) | Stretch | 3300 - 3500 | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1625 | 1580 - 1620 (strong) |

| C-H | In-plane bend | 1000 - 1300 | 1000 - 1300 |

| C-H | Out-of-plane bend | 700 - 1000 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for characterizing the electronic transitions within this compound derivatives. The absorption of UV-Vis radiation by these molecules promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur, and their intensities, are directly related to the molecule's electronic structure, particularly the nature and extent of its conjugated π-electron system.

The UV-Vis spectrum of the parent 1,2,3,4-tetrahydroquinoline scaffold typically exhibits absorption bands corresponding to π → π* transitions of the benzenoid ring. The introduction of a phenyl group at the 7-position is expected to modify the electronic properties and, consequently, the UV-Vis spectrum. This modification arises from the potential for extended conjugation between the phenyl substituent and the quinoline core, which generally leads to a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths and can also affect the molar absorptivity (ε).

Table 1: Illustrative UV-Vis Absorption Data for 1,2,3,4-Tetrahydroquinoline

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| 1,2,3,4-Tetrahydroquinoline | Ethanol | 249 | 8,320 | NIST Chemistry WebBook nist.gov |

| 1,2,3,4-Tetrahydroquinoline | Ethanol | 301 | 2,290 | NIST Chemistry WebBook nist.gov |

This interactive table provides baseline UV-Vis data for the unsubstituted 1,2,3,4-tetrahydroquinoline core.

The presence of the 7-phenyl substituent would likely introduce additional absorption bands or cause shifts in the existing bands due to altered electronic transition energies. The precise nature of these changes would be influenced by the dihedral angle between the phenyl group and the tetrahydroquinoline ring system, which affects the degree of π-orbital overlap.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and torsion angles, thereby establishing the absolute stereochemistry and conformational preferences of this compound derivatives.

For chiral derivatives of this compound, X-ray crystallography can be used to determine the absolute configuration (R or S) of stereogenic centers, which is crucial for understanding their biological activity. The analysis of the crystal structure reveals the spatial orientation of substituents and the conformation adopted by the tetrahydroquinoline ring. The heterocyclic ring in tetrahydroquinoline derivatives typically adopts a half-chair or an envelope conformation. nih.gov

While the crystal structure of this compound itself is not described in the available literature, data from closely related phenyl-substituted tetrahydroquinoline and tetrahydroisoquinoline derivatives can provide insights into the expected structural features. For instance, the crystal structure of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one reveals that the tetrahydropyridine ring of the tetrahydroquinoline system adopts an envelope conformation. nih.gov In another related structure, (S)-4-Phenyl-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)-1,3-thiazole, the N-containing six-membered ring assumes a half-chair conformation. nih.gov

Table 2: Representative Crystallographic Data for Phenyl-Substituted Tetrahydroquinoline and Tetrahydroisoquinoline Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one | C₁₉H₁₈Br₂N₂O | Monoclinic | P2₁/c | 10.3529 | 10.5134 | 18.2396 | 90 | 103.047 | 90 | nih.gov |

| (S)-4-Phenyl-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)-1,3-thiazole | C₁₈H₁₆N₂S | Trigonal | P3₁ | 16.223 | 16.223 | 4.8130 | 90 | 90 | 120 | nih.gov |

This interactive table presents crystallographic data for compounds structurally related to this compound, illustrating the type of information obtained from X-ray diffraction studies.

Computational and Theoretical Studies on 7 Phenyl 1,2,3,4 Tetrahydroquinoline and Its Analogs

Quantum Mechanical Calculation Methods

Quantum mechanical (QM) methods are fundamental to computational chemistry, used to solve the electronic Schrödinger equation and predict molecular properties from first principles. These methods are broadly categorized into ab initio, semi-empirical, and Density Functional Theory (DFT) approaches, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become one of the most popular quantum mechanical methods due to its favorable combination of accuracy and computational efficiency. Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density. This approach is well-suited for studying relatively large molecules like 7-Phenyl-1,2,3,4-tetrahydroquinoline.

In studies of related tetrahydroquinoline derivatives, DFT calculations are frequently employed to investigate molecular structure, reactivity, and spectroscopic properties. For instance, a theoretical study on the regioselective nitration of THQ and its N-protected derivatives utilized the B3LYP functional with the 6-31++G** basis set to optimize the geometries of intermediates and transition states, thereby explaining experimental outcomes. researchgate.net DFT has also been used to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for various quinoline (B57606) derivatives, which helps in understanding charge transfer within the molecules. researchgate.net For N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives, a related class of compounds, DFT was used to compute reactivity indices to support experimental findings on their chemical properties. researchgate.net

Ab Initio and Semi-Empirical Methods

Ab initio—Latin for "from the beginning"—methods compute molecular properties based solely on fundamental physical constants, without using experimental data for parametrization. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), form a hierarchy of increasing accuracy and computational expense. researchgate.net A high-level ab initio conformational analysis of the parent 1,2,3,4-tetrahydroquinoline (B108954) molecule employed MP2 calculations to identify and discriminate between four stable conformations. researchgate.net Such methods are invaluable for obtaining highly accurate results for smaller molecular systems, which can then serve as benchmarks for more cost-effective methods. acs.org